(3R,6R)-6-Methylpiperidin-3-OL
Description
(3R,6R)-6-Methylpiperidin-3-OL is a chiral piperidine derivative characterized by hydroxyl and methyl substituents at positions 3 and 6 of the six-membered ring, respectively. Its stereochemistry (R-configuration at both positions) confers unique physicochemical and biological properties, distinguishing it from other stereoisomers and structural analogs.
Structure
3D Structure
Properties
IUPAC Name |
(3R,6R)-6-methylpiperidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-2-3-6(8)4-7-5/h5-8H,2-4H2,1H3/t5-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZCJMVDJHUBIA-PHDIDXHHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](CN1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize (3R,6R)-6-Methylpiperidin-3-OL, we analyze its stereoisomers, analogs, and compounds with comparable functional groups. Key comparisons are summarized below:
Stereoisomeric Comparison
- (3R,6S)-6-Methylpiperidin-3-OL: This stereoisomer differs in the configuration of the methyl group at position 6 (S-configuration). For example, (3R,6S)-isomers of related compounds exhibit reduced cytotoxicity compared to their (3R,6R) counterparts due to steric hindrance in target interactions .
Functional Group Analogs
- 6-Hydroxy-5-methylramulosin (3R,4aR,5S,6R configuration) :
A structurally complex compound with a fused bicyclic system, this analog shares hydroxyl and methyl substituents but demonstrates weak cytotoxicity against HepG2 cells (16.89–28.59% inhibition). Its activity is attributed to the spatial arrangement of substituents, suggesting that simpler piperidine derivatives like this compound may require additional functionalization for enhanced bioactivity . - (3R)-5-Methylmellein :
A dihydroisocoumarin derivative with a methyl group at position 5, this compound lacks the piperidine ring but shares hydroxyl and methyl motifs. It exhibits moderate antifungal activity, highlighting the importance of ring structure in determining biological specificity .
Pyridine-Based Analogs
- 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol :
A pyridine derivative with hydroxyl and hydroxymethyl groups, this compound demonstrates distinct electronic properties due to aromatic nitrogen. Piperidine analogs like this compound generally exhibit higher basicity and conformational flexibility, which can enhance interactions with biological targets compared to rigid pyridine systems .
Comparative Data Table
Key Research Findings and Implications
- Stereochemical Sensitivity : The (3R,6R) configuration may optimize interactions with chiral biological targets, such as enzymes or receptors, compared to its (3R,6S) isomer .
- Structure-Activity Relationships (SAR): Simplification of bicyclic systems (e.g., ramulosin derivatives) to monocyclic piperidines like this compound could reduce cytotoxicity but may require additional functional groups for therapeutic efficacy .
- Pharmacological Potential: Piperidine derivatives remain understudied compared to pyridine analogs, suggesting opportunities for further exploration in drug discovery .
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